3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide
Description
3-(3,5-Dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two heterocyclic moieties: a 3,5-dimethylisoxazole ring and a thiophen-2-yl ethyl group. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, is substituted with methyl groups at positions 3 and 5, enhancing steric bulk and electronic stability. The thiophene group, a sulfur-containing aromatic ring, is connected via an ethyl spacer to the amide nitrogen.
Its design aligns with trends in drug discovery, where hybrid molecules combining isoxazole and thiophene functionalities are explored for antimicrobial, anti-inflammatory, or kinase-inhibitory properties .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10-13(11(2)18-16-10)5-6-14(17)15-8-7-12-4-3-9-19-12/h3-4,9H,5-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPGZOWPLRQPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 358.4 g/mol
- CAS Number : 2034287-65-3
Pharmacological Properties
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It is believed to inhibit specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling cascades related to growth and apoptosis.
Study 1: Antimicrobial Efficacy
In a recent study, a series of isoxazole derivatives were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound using a murine model. The results showed a significant reduction in the levels of TNF-alpha and IL-6 following treatment with the compound, suggesting its potential use in managing inflammatory diseases .
Study 3: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction. This suggests its potential as an anticancer agent, warranting further investigation in vivo .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Anticancer | Induced apoptosis in cancer cell lines |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Bioavailability | Moderate (exact data pending further studies) |
Comparison with Similar Compounds
N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
- Structure : Shares the 3,5-dimethylisoxazole-4-carboxamide core but replaces the thiophen-2-yl ethyl group with a hydroxyindenylmethyl substituent.
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Structure : Features a benzooxazolone ring instead of isoxazole, linked to a propanamide chain.
- Reactivity : Exhibits 10–18% conversion rates under varying conditions, suggesting sensitivity to electronic effects from the oxazolone ring. The dimethylisoxazole in the target compound may confer greater metabolic stability due to reduced electrophilicity .
N-(2-(4-Chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide
- Structure: Substitutes the isoxazole-thiophene system with a quinoline-carboxamide and chlorophenyl-hydroxyethyl group.
Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
